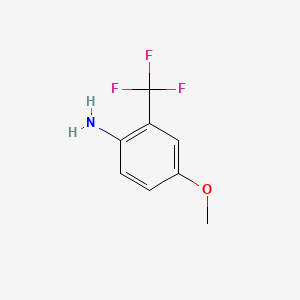

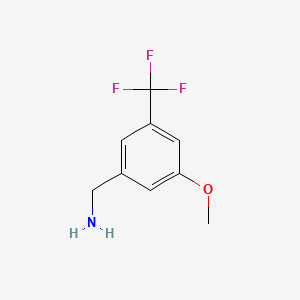

2-Amino-5-methoxybenzotrifluoride

Descripción general

Descripción

2-Amino-5-methoxybenzotrifluoride is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds, which can help infer some aspects of 2-Amino-5-methoxybenzotrifluoride's characteristics. The first paper discusses 2-amino-4-methoxybenzothiazole, which shares a similar methoxy amino substitution pattern on a benzene ring . The second paper describes the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, another compound with a methoxy group and an amino group attached to a benzene ring . These studies can provide a foundational understanding of the molecular structure and potential reactivity of 2-Amino-5-methoxybenzotrifluoride.

Synthesis Analysis

The synthesis of compounds related to 2-Amino-5-methoxybenzotrifluoride involves several steps, starting from simple aromatic compounds. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid begins with 4-amino-2-hydroxybenzoic acid, followed by methylation, thiocyanation, ethylation, and oxidation to achieve the final product . Although the exact synthesis route for 2-Amino-5-methoxybenzotrifluoride is not provided, similar methodologies could potentially be adapted for its synthesis, considering the functional groups and the core benzene ring structure.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-5-methoxybenzotrifluoride has been analyzed using various spectroscopic techniques and quantum chemical studies. For example, the structure of 2-amino-4-methoxybenzothiazole was investigated using FTIR, FT-Raman, UV-Visible, and NMR spectroscopies, along with DFT studies . These techniques can be used to determine the structural, vibrational, and electronic characteristics of a molecule, which are essential for understanding its reactivity and properties.

Chemical Reactions Analysis

The chemical reactions involving compounds with methoxy and amino groups on a benzene ring can be complex, as these groups can influence the reactivity of the molecule. The provided papers do not detail specific reactions for 2-Amino-5-methoxybenzotrifluoride, but the synthesis of related compounds suggests that reactions such as methylation, thiocyanation, ethylation, and oxidation are relevant . These reactions are influenced by the electronic and steric effects of the substituents on the benzene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 2-Amino-5-methoxybenzotrifluoride can be inferred from related compounds. The vibrational studies and quantum chemical calculations provide insights into the kinetic and thermodynamic stability, chemical hardness, and electronic transitions of the molecule . Additionally, NMR chemical shifts can offer information about the electronic environment of the hydrogen and carbon atoms in the compound. The presence of a trifluoromethyl group in 2-Amino-5-methoxybenzotrifluoride would likely contribute to its unique chemical properties, such as increased electronegativity and lipophilicity.

Aplicaciones Científicas De Investigación

Hydrogen-Bonding Functionality Mimicking

2-Amino-5-methoxybenzotrifluoride, or similar compounds, have been explored for their ability to mimic the hydrogen-bonding functionality of peptide strands. A study demonstrated that an unnatural amino acid, which resembles the hydrogen-bonding edge of a tripeptide β-strand, can be synthesized using derivatives of this compound. This amino acid can be incorporated into peptides using standard synthesis techniques, showcasing potential applications in peptide research (Nowick et al., 2000).

Photodynamic Therapy for Cancer Treatment

Derivatives of 2-Amino-5-methoxybenzotrifluoride have been utilized in the synthesis of new zinc phthalocyanine compounds. These compounds exhibit high singlet oxygen quantum yields, making them potential candidates for photodynamic therapy in cancer treatment. Their good fluorescence properties and high singlet oxygen yield indicate their potential as Type II photosensitizers for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition in Metallic Structures

Research on 2-Amino-5-methoxybenzotrifluoride derivatives has found their application in corrosion inhibition. These compounds, specifically thiadiazole derivatives, have been synthesized and investigated as corrosion inhibitors for mild steel in acidic environments. Experimental studies demonstrated that these compounds offer significant protection against corrosion, indicating their utility in industrial applications (Attou et al., 2020).

Fluorogenic Reagents in Spectrofluorimetry

Substituted 2-aminothiophenols, related to 2-Amino-5-methoxybenzotrifluoride, have been evaluated as fluorogenic reagents for aromatic aldehydes in spectrofluorimetry. These compounds react selectively with aromatic aldehydes, producing fluorescent products that can be used in analytical methods for detecting these compounds (Nohta et al., 1993).

Tyrosinase Inhibition

Studies have found that 5-methoxy-2-mercaptobenzimidazole, a compound structurally related to 2-Amino-5-methoxybenzotrifluoride, acts as an efficient inhibitor of tyrosinase. This could be significant in developing new inhibitors for enzymes like tyrosinase, relevant in medical and cosmetic applications (Chai et al., 2020).

Green Corrosion Inhibitor for Aluminum

2-Aminobenzene-1,3-dicarbonitriles, similar in structure to 2-Amino-5-methoxybenzotrifluoride, have been investigated for their role as green corrosion inhibitors for aluminum. These compounds have shown effectiveness in reducing corrosion in alkaline environments, which is crucial for industrial applications (Verma et al., 2015).

Fluorescence and Biological Activity in Thiadiazole Derivatives

Research into 1,3,4-thiadiazole derivatives, which are structurally similar to 2-Amino-5-methoxybenzotrifluoride, revealed interesting fluorescence effects and biological activity. These compounds' fluorescence properties make them potential probes in spectroscopic studies and potential pharmaceuticals with antimycotic properties (Budziak et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

4-methoxy-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRQZDUCUGJMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626807 | |

| Record name | 4-Methoxy-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-(trifluoromethyl)aniline | |

CAS RN |

53903-49-4 | |

| Record name | 4-Methoxy-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-methoxybenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

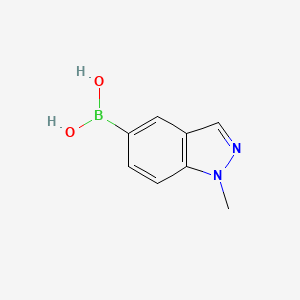

![4-[(Dimethylamino)methyl]phenylboronic acid](/img/structure/B1322475.png)

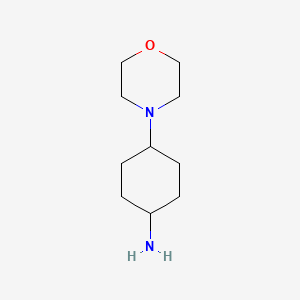

![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)

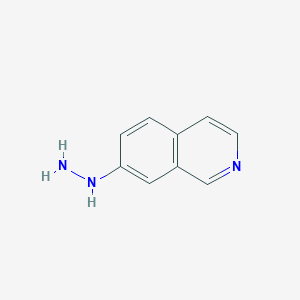

![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)